1-(1-Adamantyl)propan-1-amine
Overview
Description
Synthesis Analysis
1-(1-Adamantyl)propan-1-amine can be synthesized through multiple routes, one of which involves the two-stage reaction starting from 3-(adamantan-1-yl)propan-1-amine with 1-(3-isocyanopropyl)adamantane as an intermediate. This synthesis route has been characterized by NMR, GC-MS, and elemental analysis, demonstrating its feasibility for producing 1-(1-Adamantyl)propan-1-amine (Pitushkin, Burmistrov, & Butov, 2023).
Molecular Structure Analysis
The molecular structure of adamantane derivatives, including 1-(1-Adamantyl)propan-1-amine, showcases the adamantyl group's influence on the compound's overall geometry and noncovalent interactions. For example, studies on adamantane-1,3,4-thiadiazole hybrids have revealed insights into the orientation of the amino group and the role of noncovalent interactions in stabilizing these structures (El-Emam et al., 2020).
Chemical Reactions and Properties
1-(1-Adamantyl)propan-1-amine participates in various chemical reactions, highlighting its versatility in synthetic chemistry. For instance, its transformation into 1-(3-isoselenocyanatopropyl)adamantane showcases its reactivity and potential for further functionalization (Pitushkin, Burmistrov, & Butov, 2023).
Physical Properties Analysis
The physical properties of 1-(1-Adamantyl)propan-1-amine, such as solubility, melting point, and crystallinity, can be inferred from studies on similar adamantane derivatives. For example, the crystal structure analysis of adamantane derivatives provides insights into their solid-state properties and intermolecular interactions (Mullica, Scott, Farmer, & Kautz, 1999).
Chemical Properties Analysis
The chemical properties of 1-(1-Adamantyl)propan-1-amine, including its reactivity and stability, are crucial for its potential applications. Studies on adamantane derivatives have shown that these compounds can undergo various chemical transformations, offering a wide range of functionalization possibilities (Korotkii, Vrynchanu, Maksimov, & Lozinskii, 2009).
Scientific Research Applications
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Synthesis of Unsaturated Adamantane Derivatives
- Field : Organic Chemistry
- Application : The high reactivity of unsaturated adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods : Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . Synthesis methods include dehydrogenation of adamantane and alkyladamantanes, oxidative dehydrogenation in the presence of iodine and other oxidants .
- Results : The synthesis of unsaturated adamantane derivatives has led to the development of novel methods for their preparation, and to the polymerization reactions .
-
Direct Radical Functionalization
- Field : Organic & Biomolecular Chemistry
- Application : Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development and nanomaterials, owing to their unique structural, biological and stimulus-responsive properties .
- Methods : The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
- Results : This method provides a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .
-
Antiviral Activity
- Field : Medicinal Chemistry
- Application : New pyrazoles, 1,2,4-triazoles, β- and γ-glycols, amidrazones, and amines of the adamantane series have been synthesized. Their activity with respect to smallpox vaccine virus has been studied .
- Methods : The specific methods of synthesis are not detailed in the source .
- Results : High anti-smallpox activity was observed for certain adamantane derivatives .
-
Synthesis of Vinyl-Disubstituted Adamantanes
- Field : Materials Science
- Application : Vinyl-disubstituted adamantanes can be used as nanowires to link semiconductor contact surfaces .
- Methods : The specific methods of synthesis are not detailed in the source .
- Results : This technique can lead to the development of new materials based on natural and synthetic nanodiamonds .
-
Synthesis of 1-Adamantyl(1-adamantylacetyl)ketene
- Field : Organic Chemistry
- Application : 1-Adamantylacetic acid can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst .
- Methods : This technique can be used to synthesize sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .
- Results : The specific results are not detailed in the source .
-
Drug Delivery Systems and Surface Recognition
- Field : Medicinal Chemistry
- Application : The adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies .
- Methods : This review focuses on liposomes, cyclodextrins, and dendrimers based on or incorporating adamantane derivatives .
- Results : The specific results are not detailed in the source .
-
Quantum-Chemical Calculations
- Field : Computational Chemistry
- Application : Quantum-chemical calculations can be used for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .
- Methods : The specific methods of quantum-chemical calculations are not detailed in the source .
- Results : These calculations have led to a better understanding of the electronic structure of adamantane derivatives and the mechanisms for their chemical and catalytic transformations .
-
Synthesis of Adamantane Derivatives with Exocyclic Double Bonds
- Field : Organic Chemistry
- Application : Adamantane derivatives with exocyclic double bonds have extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
- Methods : The synthesis of adamantane derivatives with exocyclic double bonds can be achieved by dehydrogenation of adamantane and alkyladamantanes, oxidative dehydrogenation in the presence of iodine and other oxidants .
- Results : The synthesis of adamantane derivatives with exocyclic double bonds has led to the development of novel methods for their preparation .
-
Synthesis of Adamantane Derivatives with Multiple Side-Chain Bonds
- Field : Organic Chemistry
- Application : Adamantane derivatives with multiple side-chain bonds have extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
- Methods : The synthesis of adamantane derivatives with multiple side-chain bonds can be achieved by dehydrogenation of adamantane and alkyladamantanes, oxidative dehydrogenation in the presence of iodine and other oxidants .
- Results : The synthesis of adamantane derivatives with multiple side-chain bonds has led to the development of novel methods for their preparation .
Safety And Hazards
Future Directions
The synthesis of various polymers carrying bulky and rigid adamantyl substituents in their side chains is a topic of ongoing research . The unique properties of adamantyl-substituted polymers, such as extremely high glass transition temperatures and high thermal stability, make them promising materials for future applications .
properties
IUPAC Name |
1-(1-adamantyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-12H,2-8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPSOUZGYPZAHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975615 | |
Record name | 1-(Adamantan-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)propan-1-amine | |
CAS RN |
60196-90-9 | |
Record name | Adapromine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60196-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adapromine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060196909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Adamantan-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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